molecular formula C11H13NO B8781853 3-(1H-Indol-2-YL)propan-1-OL

3-(1H-Indol-2-YL)propan-1-OL

Cat. No. B8781853
M. Wt: 175.23 g/mol
InChI Key: DEEDFKRYGMJPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-Indol-2-YL)propan-1-OL is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-Indol-2-YL)propan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-Indol-2-YL)propan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(1H-Indol-2-YL)propan-1-OL

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-(1H-indol-2-yl)propan-1-ol

InChI

InChI=1S/C11H13NO/c13-7-3-5-10-8-9-4-1-2-6-11(9)12-10/h1-2,4,6,8,12-13H,3,5,7H2

InChI Key

DEEDFKRYGMJPCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-((E)-2-Methoxycarbonyl-vinyl)-2-methyl-1H-indole-3-carboxylic acid benzyl ester (0.200 g, 0.573 mmol, 1 eq) was suspended in dry THF (10 mL) under Ar. Methanol (0.116 mL, 2.87 mmol, 5.0 eq) was added followed by cooling to 4° C. and the addition of lithium borohydride (1.40 mL of 2 M, 2.87 mmol, 5.0 eq). The reaction mixture was stirred and allowed to warm to room temperature, then heated to reflux. The reaction was followed by TLC (CH2Cl2/MeOH 9/1). After 24 hours, the reaction was quenched with brine and extracted with ethyl acetate (3×). The combined organic extracts were washed with brine and dried over Na2SO4. After removing the solvent, the residue was loaded on silica gel and chromatographed, eluting with CH2Cl2/MeOH 9/1. 0.149 g (81% yield) of the indole-propanol was obtained as a white solid, with some contamination by the E-allylic alcohol (20%-30%).
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.116 mL
Type
reactant
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Four
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Yield
81%

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